molecular formula C7H13N3 B13525618 (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13525618
M. Wt: 139.20 g/mol
InChI Key: ZHCIXQMRFVTGGF-YFKPBYRVSA-N
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Description

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Chiral Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The racemic mixture of both enantiomers.

    1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3/t5-/m0/s1

InChI Key

ZHCIXQMRFVTGGF-YFKPBYRVSA-N

Isomeric SMILES

CC1=NN(C=C1[C@H](C)N)C

Canonical SMILES

CC1=NN(C=C1C(C)N)C

Origin of Product

United States

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